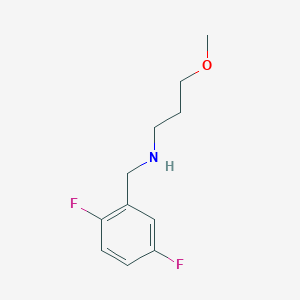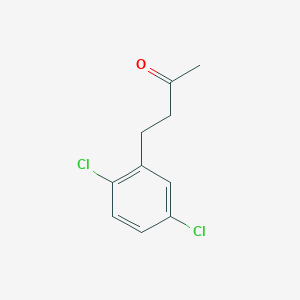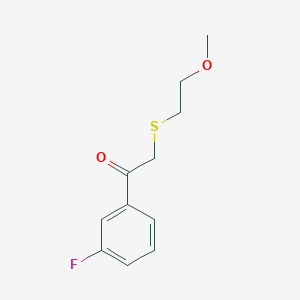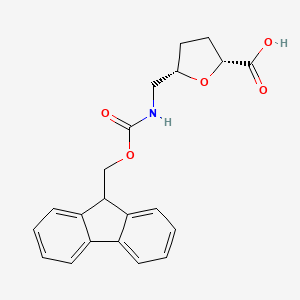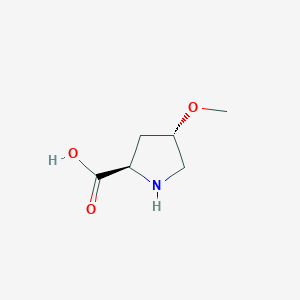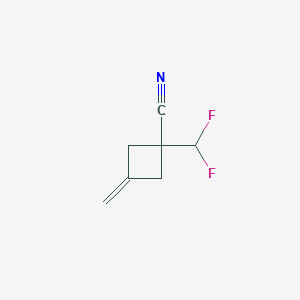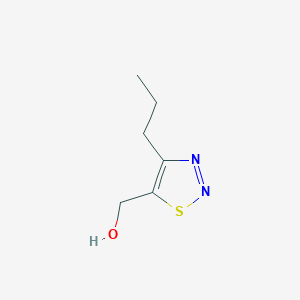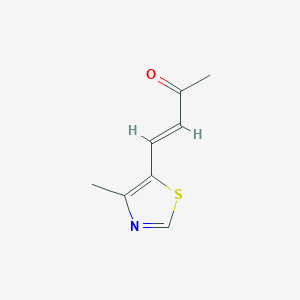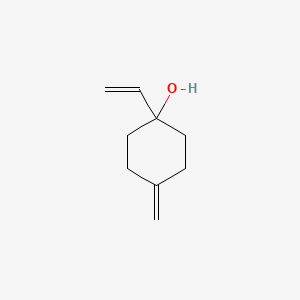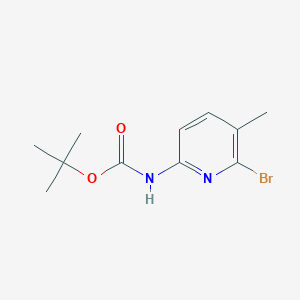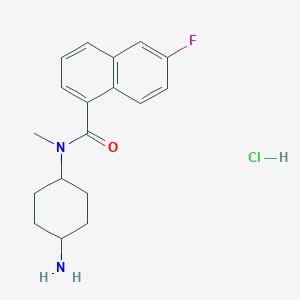![molecular formula C26H23NO4 B13517782 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid](/img/structure/B13517782.png)
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolidine ring, which is further connected to a benzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid typically involves the following steps:
Formation of the Fmoc-protected pyrrolidine: The pyrrolidine ring is first protected with the fluorenylmethoxycarbonyl group. This is usually achieved by reacting pyrrolidine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with benzoic acid: The Fmoc-protected pyrrolidine is then coupled with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of Fmoc-protected pyrrolidine: This is done in large reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Automated coupling processes: The coupling of Fmoc-protected pyrrolidine with benzoic acid is often automated to increase efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid undergoes several types of chemical reactions:
Deprotection reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution reactions: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: DCC or DIC in the presence of DMAP is used for coupling reactions.
Major Products
Deprotected pyrrolidine: Removal of the Fmoc group yields the free pyrrolidine derivative.
Substituted benzoic acids: Electrophilic aromatic substitution reactions yield various substituted benzoic acids.
Applications De Recherche Scientifique
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid is widely used in scientific research, particularly in:
Peptide synthesis: It serves as a protecting group for amino acids, facilitating the stepwise construction of peptides.
Medicinal chemistry: It is used in the synthesis of peptide-based drugs and other bioactive molecules.
Biological studies: The compound is used to study protein-protein interactions and enzyme mechanisms.
Mécanisme D'action
The primary function of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid is to protect amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. The deprotection step, which removes the Fmoc group, is typically carried out under basic conditions, allowing the amino group to participate in subsequent reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid
- ®-3-((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(1,1’-biphenyl)-4-yl)butanoic acid
- (S)-3-((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid
Uniqueness
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid is unique due to its specific structure, which combines the Fmoc-protected pyrrolidine with a benzoic acid moiety. This combination provides both stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.
Propriétés
Formule moléculaire |
C26H23NO4 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C26H23NO4/c28-25(29)18-11-9-17(10-12-18)19-13-14-27(15-19)26(30)31-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24H,13-16H2,(H,28,29) |
Clé InChI |
DWMDYFFFVVTXKX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


